N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
CAS No.:
Cat. No.: VC18017743
Molecular Formula: C44H49N5O7Si
Molecular Weight: 788.0 g/mol
* For research use only. Not for human or veterinary use.
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide -](/images/structure/VC18017743.png)
Specification
Molecular Formula | C44H49N5O7Si |
---|---|
Molecular Weight | 788.0 g/mol |
IUPAC Name | N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Standard InChI | InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |
Standard InChI Key | MNVZQAJPKHSSIB-GNECSJIWSA-N |
Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Introduction
Structural Analysis
Molecular Architecture
The compound features a purine core (adenine derivative) linked to a ribose-like oxolane (tetrahydrofuran) ring. Key structural elements include:
The stereochemistry (2R,3R,4R,5R) ensures proper spatial orientation for enzymatic recognition in downstream applications .
Physicochemical Properties
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves multi-step orthogonal protection strategies:
-
Ribose Protection:
-
Purine Coupling:
-
Benzoylation:
Industrial Considerations
-
Yield Optimization: Reactions are conducted under anhydrous conditions with catalysts like DMAP to achieve >90% purity .
-
Purification: Flash chromatography and HPLC are employed to isolate the final product .
Mechanism of Action in Oligonucleotide Synthesis
Role as a Phosphoramidite
The compound serves as a phosphoramidite building block in automated DNA/RNA synthesizers:
-
DMT Deprotection: Trityl cation formation under acidic conditions (e.g., trichloroacetic acid) exposes the 5'-OH for chain elongation .
-
Coupling: Activators (e.g., tetrazole) facilitate phosphoramidite binding to the growing oligonucleotide .
-
Oxidation: Iodine/water oxidizes the phosphite triester to a phosphate, stabilizing the linkage .
Orthogonal Deprotection
-
TBDMS Removal: Fluoride ions (e.g., TBAF) cleave the silyl ether post-synthesis, regenerating the 3'-OH .
-
Benzamide Removal: Ammonium hydroxide at elevated temperatures hydrolyzes the amide bond, unmasking the adenine amine .
Applications in Nucleic Acid Research
Oligonucleotide Therapeutics
-
Antisense Agents: Used in synthesizing gapmers for gene silencing (e.g., nusinersen) .
-
siRNA Production: Enables site-specific modifications to enhance stability and delivery .
Structural Studies
-
Crystallography: The DMT group aids in resolving nucleoside conformations via X-ray diffraction .
-
NMR Spectroscopy: Isotopic labeling (e.g., ¹³C) of the benzamide moiety tracks molecular interactions .
Comparative Analysis with Analogues
The target compound distinguishes itself through its hydroxymethyl group at C5, enhancing solubility and reducing steric hindrance during coupling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume